6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one is a novel compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This compound features a unique combination of a pyridazine ring, a cyclopropyl group, and a thiomorpholine moiety, which contribute to its potential pharmacological properties. The structure of this compound suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis and characterization of 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one have been explored in various studies, highlighting its potential as a biologically active compound. Research indicates that derivatives of pyridazinone structures can exhibit significant activities such as anticancer, anti-inflammatory, and antimicrobial effects .
This compound is classified under heterocyclic compounds, specifically pyridazines. Pyridazines are characterized by their six-membered aromatic ring containing two nitrogen atoms at adjacent positions. The presence of additional functional groups such as thiomorpholines and cyclopropyl groups enhances the chemical diversity and potential biological activity of this class of compounds.
The synthesis of 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one can be achieved through several methods involving cycloaddition reactions and the formation of mesoionic compounds. One effective approach includes the use of 3 + 2 cycloaddition reactions between mesoionic intermediates derived from pyridazinone precursors and various dipolarophiles.
The molecular structure of 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one consists of:
The molecular formula for this compound is , indicating a molecular weight of approximately 250.32 g/mol. The structural features can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The chemical reactivity of 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one can be investigated through various reactions typical for pyridazine derivatives:
The reactivity patterns depend significantly on the electronic properties imparted by substituents on the pyridazine ring and other functional groups present in the molecule.
The mechanism of action for 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one is not fully elucidated but is hypothesized to involve:
Research into similar pyridazine derivatives has shown promising results in inhibiting specific pathways involved in disease processes, indicating potential mechanisms for this compound .
Relevant analyses such as melting point determination, spectroscopic data (IR, NMR), and elemental analysis confirm these properties .
6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one holds promise in various scientific fields:
Pyridazinone (pyridazin-3(2H)-one) represents a privileged heterocyclic scaffold in drug discovery, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone functionality. This core structure exhibits remarkable structural versatility, enabling diverse substitutions at positions C4, C5, and C6 that profoundly modulate pharmacological profiles. The electron-deficient nature of the pyridazinone ring facilitates π-stacking interactions with biological targets, while its hydrogen-bonding capabilities (via N2 and carbonyl oxygen) enhance target binding affinity. These properties underpin its prevalence in therapeutic agents targeting inflammation, cancer, cardiovascular diseases, and central nervous system disorders [6].
Recent analyses of FDA-approved drugs (2014–2023) reveal that 54 pyridine-containing heterocycles (structurally analogous to pyridazinones) entered clinical use, with anticancer agents (33%) and CNS therapeutics (20%) dominating this landscape. Kinases emerged as the most common molecular targets for these compounds, while CYP3A4 was identified as the primary metabolizing enzyme. Formulation data indicates tablets (50%), capsules (17%), and injections (15%) as predominant delivery systems [2] [4]. The structural adaptability of pyridazinone allows systematic optimization of pharmacokinetic properties:
Table 1: Bioactivity Modulation via Pyridazinone Ring Substitutions
Substituent Position | Chemical Group | Pharmacological Influence | Therapeutic Application |
---|---|---|---|
N2 | 2-Oxoethylthiomorpholine | Enhances hydrogen-bonding capacity; improves solubility | Kinase inhibition |
C6 | Cyclopropyl | Increases lipophilicity and membrane permeability; restricts conformational flexibility | CNS penetration |
C5 | Halogens (F, Cl) | Modulates electron distribution; enhances metabolic stability via reduced oxidative metabolism | Antimicrobial agents |
C4-C5 Annulation | Fused pyrazoles | Expands π-conjugated system; improves target affinity | Anticancer agents |
Synthetic accessibility further elevates pyridazinone’s medicinal value. Robust methods like the Kröhnke synthesis enable efficient generation of C6-aryl/alkyl variants, while microwave-assisted and solvent-free techniques improve yields of complex derivatives like 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one. These advances support high-throughput exploration of structure-activity relationships (SAR) [6].
The integration of thiomorpholine and cyclopropyl moieties into heterocyclic frameworks addresses critical challenges in drug design: bioavailability optimization, target engagement, and metabolic stability.
Thiomorpholine 1,1-dioxide (thiomorpholinone) contributes to enhanced pharmacokinetics through:
In the compound 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one, the thiomorpholinone unit connects via a carbonyl linker (–CO–CH₂–), forming an electron-deficient enone-type system that may interact with nucleophilic residues (e.g., cysteine, serine) in enzymatic pockets. This architecture mimics adenosine triphosphate (ATP) pharmacophores, positioning such derivatives as kinase inhibitors [9].
The cyclopropyl group at C6 exerts multifaceted effects:
Table 2: Comparative Bioactive Properties of Cyclopropyl vs. Aryl C6 Substitutions
Property | Cyclopropyl-Substituted | Aryl-Substituted | Biological Impact |
---|---|---|---|
Lipophilicity (ClogP) | Increased by 0.5–1.0 unit | Variable (depends on aryl substituents) | Enhanced membrane crossing for CNS targets |
Conformational Freedom | Restricted (ring strain) | Higher flexibility | Improved target selectivity |
Metabolic Stability | t₁/₂ increased 2–3 fold vs. methyl | Moderate to low | Reduced clearance; prolonged half-life |
Steric Bulk | Intermediate (similar to phenyl) | Adjustable | Optimal filling of hydrophobic binding pockets |
Synergistically, the cyclopropyl-thiomorpholinone combination enables three-dimensional diversity: the planar pyridazinone core engages in π-interactions, the cyclopropyl group occupies hydrophobic subpockets, and the thiomorpholinone provides solvation points and hydrogen-bonding vectors. This synergy is evidenced in pyridazinone-based platelet aggregation inhibitors and reverse transcriptase inhibitors, where similar substituents improved efficacy 10-fold over unsubstituted analogs [6]. The compound 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one exemplifies rational scaffold hybridization, merging metalloenzyme-binding capability (pyridazinone), membrane permeability (cyclopropyl), and solubility (thiomorpholinone) into a single chemical entity [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0